1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPQXVFZVSJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nicotinic Acid Derivatives and Hydrazine Hydrate
A patented method for related pyrazolo[3,4-b]pyridine-3-carbonitriles involves:
- Starting from substituted nicotinic acid derivatives, such as 5-fluoro-nicotinic acid.
- Selective transformations including chlorination, amide formation, and dehydration to nitrile.
- Final cyclization with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine ring system.
This method employs reagents like thionyl chloride (SOCl2) for acid chloride formation, ammonia gas for amide synthesis, trifluoroacetic anhydride (TFAA) for dehydration, and hydrazine hydrate for ring closure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | SOCl2, DMF catalyst | Acid chloride formation |
| 2 | NH3 gas, dioxane | Amide intermediate |
| 3 | TFAA, triethylamine | Conversion to nitrile |
| 4 | Hydrazine hydrate, n-butanol, reflux | Cyclization to pyrazolopyridine |
This process yields the 5-fluoro analogue but can be adapted for non-fluorinated derivatives by modifying the starting nicotinic acid.
Multi-Component Reaction Using 3-Methyl-1H-pyrazol-5-amine
A widely reported synthetic approach involves:
- A three-component condensation of 3-methyl-1H-pyrazol-5-amine, an aldehyde, and Meldrum's acid.
- Reaction carried out in aqueous polyethylene glycol (PEG-400) at moderate temperatures (~90°C).
- The process affords the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold, which can be further modified to introduce the nitrile group at C-3.
This method is noted for its green chemistry aspects, including mild conditions, high yields (70–90%), and solvent recyclability.
Palladium-Catalyzed Cross-Coupling and Cyclization
Advanced synthetic routes use palladium-catalyzed reactions such as Buchwald–Hartwig amination and Suzuki coupling to assemble the pyrazolo[3,4-b]pyridine core with various substituents, including nitrile groups.
- Starting from halogenated pyrazolo[3,4-b]pyridine intermediates.
- Coupling with boronic acids or amines under Pd catalysis.
- Subsequent deprotection and condensation to yield the target nitrile-substituted compound.
Typical conditions involve Pd2(dba)3 or Pd(PPh3)4 catalysts, phosphine ligands (e.g., X-Phos, S-Phos), bases such as cesium carbonate, and solvents like dry DMF or dioxane at elevated temperatures (80–120°C).
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Nicotinic acid derivative route | SOCl2, NH3, TFAA, hydrazine hydrate, reflux | 70–85 | High regioselectivity | Suitable for fluorinated analogs |
| Multi-component condensation | 3-methyl-1H-pyrazol-5-amine, aldehyde, Meldrum’s acid, PEG-400, 90°C | 70–90 | Mild, green, scalable | Produces pyrazolopyridinone core |
| Pd-catalyzed cross-coupling | Pd catalysts, boronic acids/amines, bases, dry solvents, 80–120°C | 50–70 | Versatile, modular | Enables diverse substitution |
Detailed Research Findings and Notes
The nicotinic acid route is well-documented in patent WO2012028645A1, highlighting an efficient, high-yielding process for pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives with potential for industrial scale-up.
Multi-component reactions using Meldrum’s acid and 3-methyl-1H-pyrazol-5-amine provide a green synthetic alternative with short reaction times and high yields, as reported in synthetic organic chemistry literature.
Pd-catalyzed methods allow fine-tuning of substitution patterns on the pyrazolo[3,4-b]pyridine core, critical for medicinal chemistry applications such as kinase inhibitor design.
Reaction optimization often involves controlling catalyst loading, reaction temperature, solvent choice, and stoichiometry to maximize yield and purity while minimizing side products.
Analytical characterization of intermediates and final products typically includes NMR, IR, MS, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The N1 substituent (methyl vs. benzyl/tosyl) significantly impacts solubility and bioactivity. Tosyl groups enhance steric bulk but reduce cellular permeability , while fluorobenzyl groups improve target binding in pulmonary hypertension drugs .
- Synthetic Efficiency : Reactions involving cesium carbonate (Cs₂CO₃) in polar solvents like DMSO achieve higher yields (~75%) compared to tosyl-containing derivatives (~60%) .
Key Observations :
- Antitumor Potency : Tosyl and acetylated derivatives exhibit enhanced antitumor activity due to improved hydrogen bonding with cellular targets .
- Therapeutic Applications : Fluorobenzyl-substituted derivatives are prioritized in cardiovascular drug development due to their role in Riociguat synthesis .
Physicochemical and Spectroscopic Comparisons
Key Observations :
- Tautomerism: Electron-withdrawing groups (e.g., nitrile) stabilize keto tautomers, while hydroxyl groups promote enol forms .
- Spectroscopic Signatures : Fluorinated derivatives exhibit distinct C-F stretches, aiding structural characterization .
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
This compound features a unique bicyclic structure that includes a pyrazole ring fused with a pyridine ring. This structural arrangement contributes to its diverse biological activities and potential medicinal applications. The compound has a molecular formula of C_8H_7N_5 and a molecular weight of approximately 158.16 g/mol.
The specific mechanisms through which this compound exerts its biological effects remain largely unexplored; however, several hypotheses have been proposed:
- Enzyme Interaction : The compound may interact with various enzymes due to the presence of multiple nitrogen atoms in its structure. This interaction can lead to modulation of enzyme activity, impacting cellular processes.
- Cell Signaling Pathways : It has been shown to influence cell signaling pathways by inhibiting certain kinases, which play crucial roles in cellular communication and metabolism .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Properties : The compound has been investigated for its potential in treating various cancers, including colorectal cancer and non-small cell lung cancer. Studies have reported significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.43 | Significant inhibitory effect |
| A549 (Lung Cancer) | 0.13 | Strong inhibitory effect |
| Colo-205 (Colorectal) | 0.19 | Significant cytotoxicity |
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in cancer progression and metastasis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on various cancer cell lines and reported that the compound induced apoptosis in BEL-7402 cells with an IC50 value of 10.74 µM, demonstrating its potential as an anticancer agent .
- Kinase Inhibition Study : In vitro assays indicated that the compound effectively inhibited specific kinases involved in signaling pathways critical for cancer cell survival and proliferation. This inhibition was associated with altered gene expression profiles in treated cells.
Q & A
Basic: What are the common synthetic routes for 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile?
The compound is typically synthesized via ring-opening and closure reactions. For example, HMBPP (a structurally related pyrazolopyridine) was synthesized by reacting 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole under controlled conditions . Another approach involves a one-step disproportionation reaction, as demonstrated in the synthesis of pyrazolopyridine derivatives using (Z)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-phenyl-4-((E)-3-phenylallylidene)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, which includes IR and NMR validation .
Advanced: How can reaction conditions be optimized to improve yield in pyrazolopyridine synthesis?
Optimization involves temperature control, solvent selection, and catalyst use. For instance, the synthesis of selenopyridines showed that lowering the temperature to 0°C increased the yield of methylselanylpyridine derivatives (83%) by minimizing side reactions like diselenide formation . Similarly, ionic liquids (e.g., [bmim][BF4]) have been employed to enhance reaction efficiency, achieving 93% yield in pyrazolopyridine synthesis at 80°C .
Basic: What techniques are used for structural characterization of pyrazolopyridine derivatives?
X-ray crystallography with SHELX software is the gold standard for unambiguous structural determination. For example, the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was resolved using SHELXL, revealing bond angles and torsion critical for bioactivity . Complementary techniques include IR (e.g., CN stretch at ~2225 cm⁻¹ ) and NMR (¹H/¹³C chemical shifts for aromatic protons and nitrile groups ).
Advanced: How are spectral data contradictions resolved in complex pyrazolopyridine derivatives?
Contradictions arise from tautomerism or dynamic equilibria. For example, NMR signals for NH protons in pyrazolopyridines may split due to hydrogen bonding or solvent effects. Computational methods (e.g., DFT) can predict dominant tautomers, while variable-temperature NMR experiments validate dynamic behavior . In cases of overlapping signals, 2D NMR (COSY, HSQC) is indispensable .
Basic: What methodologies assess the biological activity of pyrazolopyridine derivatives?
In vitro assays include:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays for GPCR targets .
In vivo models (e.g., rodent inflammation or tumor xenografts) are used for preclinical validation .
Advanced: How are conflicting pharmacological data interpreted for pyrazolopyridine analogs?
Conflicting data may stem from off-target effects or assay variability. For example, a derivative showing neuroprotection in one study but cytotoxicity in another could reflect concentration-dependent dual effects. Dose-response curves and selectivity profiling (e.g., kinase panels ) clarify mechanisms. Meta-analysis of structural analogs (e.g., trifluoromethyl substitutions ) identifies SAR trends.
Basic: What computational methods predict the electronic properties of pyrazolopyridines?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, polarizability, and hyperpolarizability for nonlinear optical (NLO) applications. For HMBPP , DFT at B3LYP/6-311++G(d,p) level revealed a bandgap of 3.8 eV, supporting its potential as an NLO material . Molecular docking (e.g., AutoDock) models interactions with biological targets like GSK-3β .
Advanced: How do thermodynamic properties influence pyrazolopyridine stability?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures and phase transitions. For HMBPP , TGA showed stability up to 250°C, critical for pharmaceutical formulation . Solubility parameters (Hansen solubility spheres) guide solvent selection for crystallization .
Basic: What strategies address regioselectivity in pyrazolopyridine substitution reactions?
Directing groups (e.g., amino or nitrile moieties) control electrophilic substitution. In 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile, the amino group at position 6 directs nitration to the para position of the phenyl ring . Metal catalysis (e.g., Pd-mediated C-H activation) enables site-specific functionalization .
Advanced: What challenges arise in crystallizing pyrazolopyridine derivatives for X-ray studies?
Challenges include polymorphism and twinning. For 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, slow evaporation from ethanol produced twinned crystals, resolved using SHELXD for structure solution . High-resolution data (≤0.8 Å) and anisotropic refinement improve accuracy in disordered regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
